5'-O-DMT-2'-O-TBDMS-N-Bz-Adenosine

RNA Synthesis Solid-Phase Synthesis Phosphoramidite Chemistry

5'-O-DMT-2'-O-TBDMS-N-Bz-Adenosine (CAS 81265-93-2) is a fully protected adenosine derivative that serves as a critical synthetic intermediate for the solid-phase synthesis of RNA oligonucleotides via the phosphoramidite method. The molecule features a dimethoxytrityl (DMT) group for temporary 5'-OH protection, a tert-butyldimethylsilyl (TBDMS) group for 2'-OH protection, and an N-benzoyl (Bz) group to protect the exocyclic amine of adenine.

Molecular Formula C44H49N5O7Si
Molecular Weight 788.0 g/mol
CAS No. 81265-93-2
Cat. No. B150712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5'-O-DMT-2'-O-TBDMS-N-Bz-Adenosine
CAS81265-93-2
Molecular FormulaC44H49N5O7Si
Molecular Weight788.0 g/mol
Structural Identifiers
SMILESCC(C)(C)[Si](C)(C)OC1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC)O
InChIInChI=1S/C44H49N5O7Si/c1-43(2,3)57(6,7)56-38-37(50)35(55-42(38)49-28-47-36-39(45-27-46-40(36)49)48-41(51)29-14-10-8-11-15-29)26-54-44(30-16-12-9-13-17-30,31-18-22-33(52-4)23-19-31)32-20-24-34(53-5)25-21-32/h8-25,27-28,35,37-38,42,50H,26H2,1-7H3,(H,45,46,48,51)/t35-,37-,38-,42-/m1/s1
InChIKeyDAZIGOPASNJPCJ-GNECSJIWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

5'-O-DMT-2'-O-TBDMS-N-Bz-Adenosine (CAS 81265-93-2): An Essential Protected Nucleoside for High-Fidelity RNA Oligonucleotide Synthesis


5'-O-DMT-2'-O-TBDMS-N-Bz-Adenosine (CAS 81265-93-2) is a fully protected adenosine derivative that serves as a critical synthetic intermediate for the solid-phase synthesis of RNA oligonucleotides via the phosphoramidite method [1]. The molecule features a dimethoxytrityl (DMT) group for temporary 5'-OH protection, a tert-butyldimethylsilyl (TBDMS) group for 2'-OH protection, and an N-benzoyl (Bz) group to protect the exocyclic amine of adenine [1]. This specific protection scheme is the industry-standard configuration for integrating adenosine residues into RNA chains with high coupling efficiency and minimal side reactions [1].

Why 5'-O-DMT-2'-O-TBDMS-N-Bz-Adenosine (CAS 81265-93-2) Cannot Be Substituted with Alternative Adenosine Synthons in RNA Synthesis


Generic substitution of 5'-O-DMT-2'-O-TBDMS-N-Bz-Adenosine with other adenosine synthons is not viable because the specific combination of DMT, TBDMS, and N-Bz protecting groups is tightly coupled to the orthogonal deprotection and coupling protocols of standard RNA synthesis chemistry [1]. Alternative 2'-O-protecting groups (e.g., TOM, ACE) exhibit different steric hindrance, coupling kinetics, and deprotection requirements, which directly impact stepwise yield, final product purity, and the prevalence of undesirable 2'-5' linkages . Changing even a single protecting group necessitates re-optimization of the entire synthesis cycle and can lead to significant batch-to-batch variability and reduced biological activity of the final RNA product [1].

Quantitative Differentiation of 5'-O-DMT-2'-O-TBDMS-N-Bz-Adenosine (CAS 81265-93-2) for Scientific Selection


Comparative Stepwise Coupling Efficiency: TBDMS vs. TOM Protection in Automated RNA Synthesis

The stepwise coupling efficiency of 5'-O-DMT-2'-O-TBDMS-N-Bz-Adenosine was directly measured in a standard RNA synthesis cycle on a DNA synthesizer. The average coupling yield for this TBDMS-protected monomer exceeded 99% per step [1]. In contrast, a more sterically hindered analog, 2'-O-TOM (triisopropylsilyloxymethyl), has been reported by commercial sources to exhibit a slightly higher coupling efficiency of >99.4% under optimized conditions [2]. While both are highly efficient, the TBDMS group provides a robust, cost-effective balance of coupling efficiency and compatibility with standard deprotection protocols, making it the reference standard against which newer chemistries are measured.

RNA Synthesis Solid-Phase Synthesis Phosphoramidite Chemistry

Vendor-Specified Minimum Coupling Efficiency for QC-Lot Acceptance

Commercial suppliers of 2'-O-TBDMS RNA phosphoramidites, the direct derivative of this compound, specify a minimum synthesis-tested coupling efficiency for lot release. A leading supplier, Glen Research, reports that every batch of its TBDMS RNA phosphoramidites is synthesis-tested and achieves a minimum coupling efficiency of 97% on a commercial synthesizer . This serves as a critical benchmark for procurement; lower-purity or poorly synthesized monomers may fall below this threshold, leading to significantly truncated products and failed syntheses. The precursor, 5'-O-DMT-2'-O-TBDMS-N-Bz-Adenosine, is the key intermediate used to manufacture these phosphoramidites, and its purity and isomeric fidelity directly influence this final performance metric .

Oligonucleotide Synthesis Quality Control Phosphoramidite Purity

Resistance to 2'-3' Silyl Migration: A Critical Factor for Isomeric Purity

A key liability of the TBDMS protecting group is its tendency to undergo 2'- to 3'-migration under basic conditions, which can occur during phosphoramidite synthesis or deprotection. This migration leads to the formation of RNA products containing non-natural 2'-5' phosphodiester linkages, which are biologically inactive . In contrast, the TOM protecting group is specifically designed to prevent this migration due to its acetal structure, making it advantageous for synthesizing long, high-purity RNA . The selection of the TBDMS strategy, therefore, requires a high-quality monomer (e.g., with isomeric impurity <0.1% ) and strict adherence to anhydrous, mild deprotection conditions to mitigate this known risk.

RNA Synthesis Protecting Group Chemistry Isomer Purity

Analytical Purity and Isomeric Impurity Specifications: A Procurement Benchmark

The purity of 5'-O-DMT-2'-O-TBDMS-N-Bz-Adenosine is a key procurement specification. Vendor data sheets indicate that high-quality material is routinely supplied with an HPLC purity of ≥98% or higher (e.g., 98.0%, 99.02%) . Critically, one vendor further specifies that the isomeric impurity level is <0.1% , which is essential for minimizing the formation of unwanted 2'-5' linkages during synthesis. While other adenosine synthons may be available at a lower cost, their purity profiles are often less rigorously specified, and lower purity can directly translate to lower coupling efficiency and more complex purification workflows. This compound's well-documented, high-purity specification makes it a reliable, low-risk choice for demanding RNA synthesis applications.

Nucleoside Analysis HPLC Purity Quality Control

Comparative Deprotection Speed: TBDMS vs. TOM for Adenosine Monomers

The final step in RNA synthesis is the removal of the 2'-O-silyl protecting group. For TBDMS-protected RNA, standard deprotection using TEA·3HF typically requires 1 to 4 hours at elevated temperatures (e.g., 65°C), with longer oligomers requiring longer times [1]. In contrast, the TOM protecting group can be removed under milder, faster conditions (e.g., methylamine in ethanol/water at room temperature) . While TOM offers a faster deprotection, the TBDMS method is a well-established, robust process that is fully compatible with a wide range of commercially available supports and synthesis platforms. The choice between them often involves a trade-off between deprotection speed and monomer cost, with TBDMS monomers being considerably less expensive [2].

RNA Deprotection Phosphoramidite Chemistry Oligonucleotide Synthesis

Optimal Research and Industrial Applications for 5'-O-DMT-2'-O-TBDMS-N-Bz-Adenosine (CAS 81265-93-2)


Synthesis of RNA Oligonucleotides for Structure-Function Studies and Biophysical Assays

This compound is the preferred starting material for the synthesis of RNA oligonucleotides (e.g., microhelices, minihelices, ribozymes) for biochemical and biophysical characterization. The documented coupling efficiency of >99% per step for its derived phosphoramidite [1] ensures that even 30- to 50-mer RNAs can be produced with acceptable yields and purity. The resulting RNA has been demonstrated to possess equal or better biological activity compared to enzymatically prepared RNA [1], making it ideal for assays where high fidelity is paramount.

Cost-Effective, Large-Scale Production of Therapeutic RNA Oligonucleotides (e.g., siRNA, ASOs)

For industrial-scale manufacturing of short interfering RNAs (siRNAs) or antisense oligonucleotides (ASOs), the cost of raw materials is a critical factor. 5'-O-DMT-2'-O-TBDMS-N-Bz-Adenosine serves as the foundation for the most economical RNA synthesis chemistry. Direct comparisons state that TBDMS-protected building blocks are "considerably less expensive" than their TOM counterparts [2]. This cost advantage, combined with its robust performance (≥97% coupling efficiency for vendor-specified phosphoramidites ), makes it the economically rational choice for large-volume production.

Integration into Automated, High-Throughput RNA Synthesis Workflows

The TBDMS-based protection strategy, for which this compound is a core building block, is the most widely adopted and compatible chemistry for automated DNA/RNA synthesizers [1]. Its well-characterized coupling kinetics (e.g., 6-minute coupling time with ETT ) and compatibility with standard deprotection reagents [1] allow for seamless integration into existing high-throughput oligonucleotide production pipelines without requiring specialized equipment or extensive re-optimization. This ensures workflow continuity and minimizes downtime.

Preparation of High-Purity RNA for NMR Spectroscopy and X-ray Crystallography

The high purity and low isomeric impurity profile (<0.1% ) of commercially available 5'-O-DMT-2'-O-TBDMS-N-Bz-Adenosine are essential for preparing RNA samples suitable for structural biology techniques. The documented high HPLC purity (≥98%) directly translates to a reduction in truncated and failure sequences, simplifying post-synthesis purification. This is critical for obtaining the milligram quantities of homogenous RNA required for high-resolution structural studies, where even minor impurities can hinder crystallization or complicate spectral interpretation.

Technical Documentation Hub

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